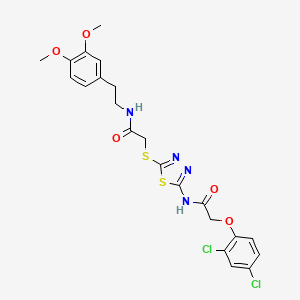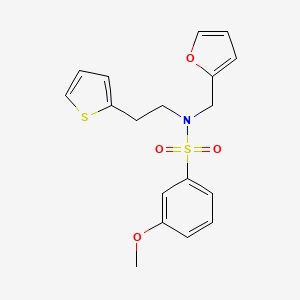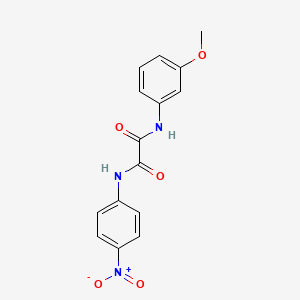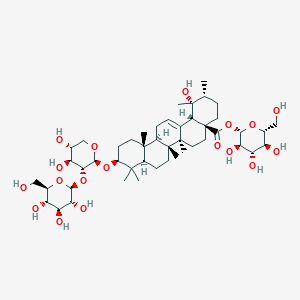
(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide is a useful research compound. Its molecular formula is C23H20FNO2 and its molecular weight is 361.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds with similar structural motifs to "(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide" have been synthesized and analyzed to understand their crystal structure and potential applications. For example, the synthesis and crystal structure of related compounds have been detailed, highlighting methodologies that could be applicable to the synthesis and analysis of our compound of interest. Such studies provide a foundation for understanding the chemical and physical properties of these compounds, which is crucial for their application in scientific research (Lv Zhi, 2009).
Photodynamic Therapy and Cancer Treatment
- Research has been conducted on zinc phthalocyanine derivatives, which like our compound, feature complex aromatic structures. These studies focus on their potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield. This indicates that compounds with similar structural features might also have applications in developing PDT agents, which are crucial for targeting and treating cancer cells (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Mechanofluorochromic Properties
- The study of 3-aryl-2-cyano acrylamide derivatives has shown different optical properties due to distinct stacking modes, indicating potential applications in materials science, especially in creating smart materials that change color under mechanical stress. This research could imply that structurally similar compounds, including "this compound," might exhibit interesting mechanofluorochromic properties useful in developing new materials with novel properties (Qing‐bao Song et al., 2015).
Antimicrobial Activity
- Derivatives of propionamide, similar to the compound , have been synthesized and tested for their antibacterial and antifungal activities. The significant antimicrobial activity observed in these studies suggests that similar compounds could potentially be explored for developing new antimicrobial agents. This is particularly relevant in the search for novel treatments against resistant microbial strains (M. Helal et al., 2013).
Polymerization Catalysts
- Aminophenolate zinc complexes, related in chemical functionality to our compound, have been explored as catalysts for the ring-opening polymerization of lactides. This suggests potential applications of similar compounds in catalyzing polymerization reactions, which is a critical area in polymer science and engineering (Wei-Yi Lu et al., 2019).
Eigenschaften
IUPAC Name |
(Z)-N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c1-27-22-10-6-5-9-19(22)15-21(18-7-3-2-4-8-18)23(26)25-16-17-11-13-20(24)14-12-17/h2-15H,16H2,1H3,(H,25,26)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVGIBLLRPCCE-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)



![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)


